N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves several steps:
Formation of the Indole Moiety: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the indole derivative with 2-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Alkylated derivatives at the indole nitrogen or benzamide group.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological processes similar to melatonin.
Medicine: Investigated for its potential therapeutic effects, including sleep regulation and antioxidant properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. Similar to melatonin, it may bind to melatonin receptors in the brain, influencing sleep-wake cycles and other physiological processes. Additionally, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep.
5-Methoxytryptamine: A derivative of tryptamine with similar biological activities.
N-Acetyl-5-hydroxytryptamine: Another melatonin-related compound with similar effects.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-4-6-16(13)19(22)20-10-9-14-12-21-18-8-7-15(23-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
MPMXSRVOQVPPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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